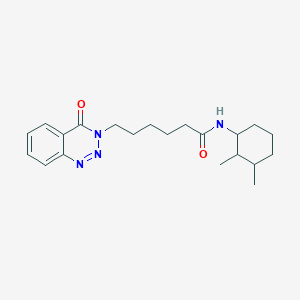

![molecular formula C17H20N6 B6522646 1-benzyl-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine CAS No. 869072-38-8](/img/structure/B6522646.png)

1-benzyl-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound, also known as PF-04447943, is a potent selective brain penetrant phosphodiesterase PDE9A inhibitor . It has been investigated for the treatment of cognitive disorders including Alzheimer’s Disease .

Molecular Structure Analysis

The molecular formula of this compound is C13H13N5 . Its average mass is 239.276 Da and its monoisotopic mass is 239.117096 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C13H13N5 and an average mass of 239.276 Da . More specific properties such as melting point, boiling point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación

1-benzyl-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine has a wide range of potential applications in scientific research. It has been found to be a potent agonist of the 5-HT2A receptor, and has been found to have a number of biochemical and physiological effects. This compound has been used in a variety of studies to investigate the effects of serotonin on the brain, and has been found to be an effective tool for studying the effects of serotonin on a variety of neurological and psychiatric disorders. Additionally, this compound has been found to be a useful tool for studying the effects of serotonin on behavior, and has been used to investigate the effects of serotonin on anxiety, depression, and addiction.

Mecanismo De Acción

Target of Action

The primary target of F1852-0036 is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells .

Mode of Action

F1852-0036 interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to a halt in cell division

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle pathway, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death .

Result of Action

The inhibition of CDK2 by F1852-0036 leads to significant alterations in cell cycle progression, in addition to inducing apoptosis within cells . This results in the inhibition of cell growth, particularly in cancer cells .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 1-benzyl-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine in laboratory experiments has a number of advantages and limitations. One of the main advantages of this compound is its potency, as it is a potent agonist of the 5-HT2A receptor. This makes it an effective tool for studying the effects of serotonin on a variety of neurological and psychiatric disorders. Additionally, this compound is relatively safe and non-toxic, making it a suitable tool for laboratory experiments.

However, there are also some limitations to the use of this compound in laboratory experiments. One of the main limitations is that this compound is not widely available, and it can be difficult to obtain in large quantities. Additionally, this compound is not as well-studied as other compounds, and there is still much to learn about its effects and mechanisms of action.

Direcciones Futuras

There are a number of potential future directions for research on 1-benzyl-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine. One of the main areas of research is to further investigate the effects of this compound on a variety of neurological and psychiatric disorders. Additionally, further research could be done to investigate the effects of this compound on behavior, as well as its potential applications in the treatment of anxiety, depression, and addiction. Additionally, further research could be done to investigate the mechanism of action of this compound and to develop new methods for synthesizing the compound. Finally, further research could be done to investigate the potential therapeutic applications of this compound and to develop new methods for using the compound in laboratory experiments.

Métodos De Síntesis

1-benzyl-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine can be synthesized in a variety of ways, and the most common method involves the use of a Grignard reaction. In this method, a Grignard reagent is used to react with the desired starting material (1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl) to form the desired product. This method is simple and efficient, and has been used to synthesize a variety of compounds with similar structures. Other methods for synthesizing this compound include the use of a Wittig reaction and the use of a Claisen rearrangement.

Análisis Bioquímico

Biochemical Properties

1-benzyl-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation . This interaction is vital as CDK2 is involved in the transition from the G1 phase to the S phase of the cell cycle, making this compound a potential candidate for cancer therapy .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cell lines such as MCF-7 and HCT-116 . This apoptotic effect is mediated through the activation of caspases and the upregulation of pro-apoptotic genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of CDK2, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets necessary for cell cycle progression, leading to cell cycle arrest and apoptosis . Additionally, the compound has been shown to modulate gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that it maintains its efficacy in inducing apoptosis and inhibiting cell proliferation in vitro

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to maximize therapeutic benefits while minimizing side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound’s metabolites have been shown to retain some biological activity, contributing to its overall pharmacological effects . Additionally, it affects metabolic flux by altering the levels of key metabolites involved in cellular respiration and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It is efficiently taken up by cells through active transport mechanisms and accumulates in the cytoplasm and nucleus . This intracellular localization is crucial for its biological activity, as it allows the compound to interact with its molecular targets .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus . It is directed to these compartments by specific targeting signals and post-translational modifications . In the nucleus, it interacts with DNA and transcription factors, modulating gene expression and cellular responses . In the cytoplasm, it affects various signaling pathways and metabolic processes .

Propiedades

IUPAC Name |

4-(4-benzylpiperazin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6/c1-21-16-15(11-20-21)17(19-13-18-16)23-9-7-22(8-10-23)12-14-5-3-2-4-6-14/h2-6,11,13H,7-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGOCQZTWTYKFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

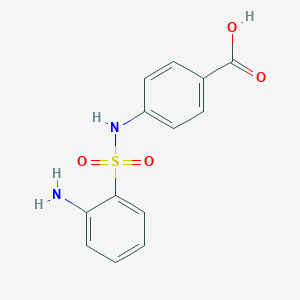

![2-(phenylamino)-8-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6522563.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B6522569.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B6522577.png)

![N-[(furan-2-yl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B6522583.png)

![3-[4-(4-benzylpiperidine-1-carbonyl)phenyl]-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B6522597.png)

![2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B6522610.png)

![N-butyl-2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B6522623.png)

![2-[(4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(4-fluorophenyl)ethan-1-one](/img/structure/B6522637.png)

![2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B6522638.png)

![2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B6522639.png)

![1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6522658.png)

![11-[4-(difluoromethoxy)phenyl]-10-({2-[4-(difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B6522671.png)